molecular formula C6H8ClN3 B1330613 6-chloro-N-ethylpyrimidin-4-amine CAS No. 872511-30-3

6-chloro-N-ethylpyrimidin-4-amine

Cat. No. B1330613
M. Wt: 157.6 g/mol
InChI Key: PCOIHHDNCUROLX-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

Ethylamine (70% in water, 16 ml, 45.08 mmol, 2.5 eq.) is added dropwise (15 min) to a suspension of 4,6-dichloropyrimidine (12 g, 80.5 mmol) in EtOH (36 ml) at RT. The resulting yellowish solution is allowed to stir for 1 h at RT and then cooled to 0° C. The resulting white precipitate is collected by vacuum filtration, washed with water and dried in vacuo to afford 12.4 g of the title compound: ESI-MS: 157.9 [MH]+; single peak at tR=2.02 min (purity: 100%, gradient J).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].Cl[C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[CH:7][N:6]=1>CCO>[Cl:11][C:9]1[N:8]=[CH:7][N:6]=[C:5]([NH:3][CH2:1][CH3:2])[CH:10]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)N
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
36 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate is collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 174.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.